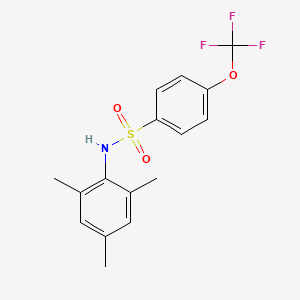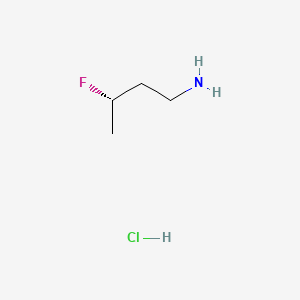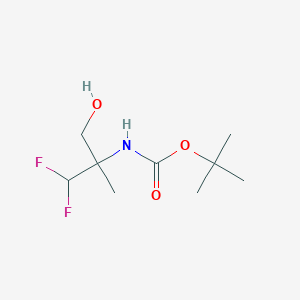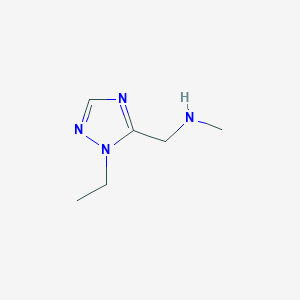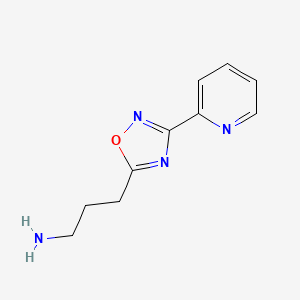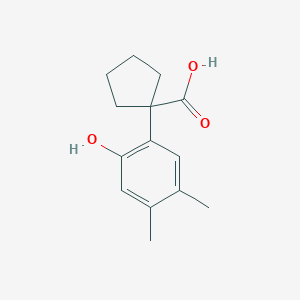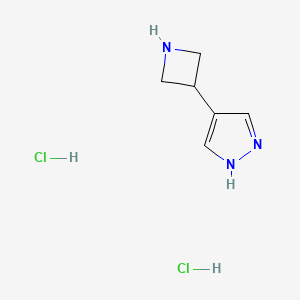
4-(azetidin-3-yl)-1H-pyrazoledihydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(Azetidin-3-yl)-1H-pyrazoledihydrochloride is a heterocyclic compound that contains both azetidine and pyrazole rings. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and applications in drug development.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
One common method involves the aza-Michael addition of NH-heterocycles with methyl 2-(azetidin-3-ylidene)acetates . The reaction conditions often include the use of a base such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) to catalyze the reaction.
Industrial Production Methods
For industrial-scale production, a green and cost-effective synthesis method has been developed. This method employs commercially available and low-cost starting materials, such as benzylamine, and utilizes a green oxidation reaction in a microchannel reactor . This approach not only reduces the cost but also minimizes the environmental impact of the production process.
Análisis De Reacciones Químicas
Types of Reactions
4-(Azetidin-3-yl)-1H-pyrazoledihydrochloride undergoes various chemical reactions, including:
Oxidation: The azetidine ring can be oxidized to form azetidinones.
Reduction: Reduction of azetidinones can regenerate the azetidine ring.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the azetidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Lithium aluminium hydride (LiAlH₄) is often used as a reducing agent.
Substitution: Nucleophiles such as amines and thiols can be used under basic conditions.
Major Products
The major products formed from these reactions include azetidinones, reduced azetidines, and various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
4-(Azetidin-3-yl)-1H-pyrazoledihydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.
Industry: The compound is used in the production of various pharmaceuticals and fine chemicals
Mecanismo De Acción
The mechanism of action of 4-(azetidin-3-yl)-1H-pyrazoledihydrochloride involves its interaction with specific molecular targets and pathways. The azetidine ring is known to mimic the structure of natural amino acids, allowing the compound to interact with enzymes and receptors in the body. This interaction can lead to the inhibition or activation of specific biological pathways, resulting in its observed biological effects .
Comparación Con Compuestos Similares
Similar Compounds
Azetidine: A saturated heterocyclic compound containing three carbon atoms and one nitrogen atom.
4-(Azetidin-3-yl)benzonitrile hydrochloride: Another compound containing the azetidine ring, used in similar applications.
Uniqueness
4-(Azetidin-3-yl)-1H-pyrazoledihydrochloride is unique due to the presence of both azetidine and pyrazole rings, which confer distinct chemical and biological properties. This dual-ring structure allows for a broader range of interactions with biological targets, making it a versatile compound in medicinal chemistry.
Propiedades
Fórmula molecular |
C6H11Cl2N3 |
|---|---|
Peso molecular |
196.07 g/mol |
Nombre IUPAC |
4-(azetidin-3-yl)-1H-pyrazole;dihydrochloride |
InChI |
InChI=1S/C6H9N3.2ClH/c1-5(2-7-1)6-3-8-9-4-6;;/h3-5,7H,1-2H2,(H,8,9);2*1H |
Clave InChI |
GKGNRUXFABTYIS-UHFFFAOYSA-N |
SMILES canónico |
C1C(CN1)C2=CNN=C2.Cl.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


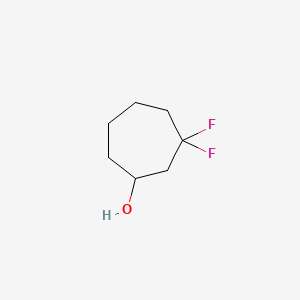
![[(4-Fluorophenyl)methyl][(2-methoxy-1,3-benzothiazol-6-yl)methyl]amine](/img/structure/B13582093.png)
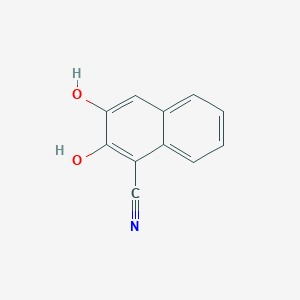
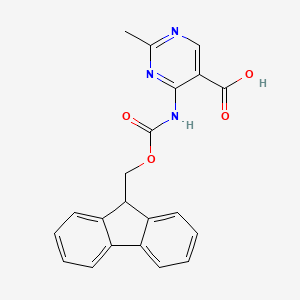
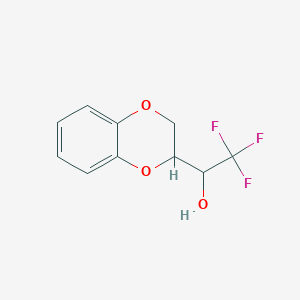
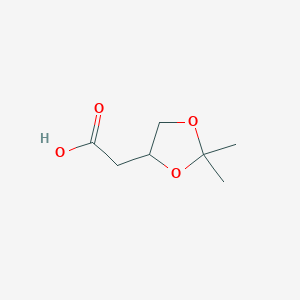
![rac-{[(2R,3S)-2-phenyloxolan-3-yl]methyl}urea](/img/structure/B13582140.png)
